5-Methoxy-3-methylpicolinonitrile

Übersicht

Beschreibung

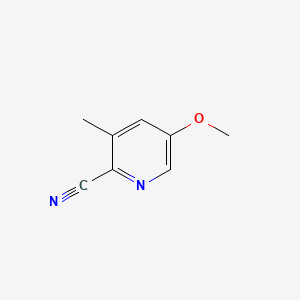

5-Methoxy-3-methylpicolinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of picolinonitrile, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylpicolinonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and 3-methylpyridine.

Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.

Methoxylation: The methoxy group is introduced using methanol in the presence of a base, such as sodium methoxide, to achieve the desired substitution at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Grignard reagents, organolithium compounds, inert atmosphere.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-methylpicolinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-Methoxy-3-methylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring influence its binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

3-Methylpicolinonitrile: Lacks the methoxy group, resulting in different chemical and biological properties.

5-Methoxypicolinonitrile: Lacks the methyl group, affecting its reactivity and applications.

Picolinonitrile: The parent compound without any substitutions, serving as a basis for comparison.

Uniqueness: 5-Methoxy-3-methylpicolinonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities. These substitutions enhance its versatility in various applications compared to its unsubstituted or singly substituted counterparts.

Biologische Aktivität

5-Methoxy-3-methylpicolinonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a nitrile functional group attached to a pyridine ring. Its chemical structure can be represented as follows:

The primary mechanism through which this compound exerts its biological effects appears to involve inhibition of topoisomerase enzymes, specifically Topoisomerase I (Top1). Top1 is crucial for DNA replication and transcription, making it a significant target in cancer therapy. Inhibition of this enzyme can lead to DNA damage and subsequent apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity | Value |

|---|---|

| Top1 Inhibition | Submicromolar range (0.033–0.630 μM) |

| Cytotoxicity (GI50) | Varies by cell line (0.010–2.17 μM) |

| Mean Graph Midpoint (MGM) | 0.040 μM |

Efficacy in Cancer Cell Lines

Research has demonstrated that this compound exhibits potent cytotoxicity across various cancer cell lines. For instance, in studies involving human cancer cell cultures, the compound showed GI50 values indicating effective growth inhibition:

- Lung Cancer (HOP-62) : 0.010 μM

- Colon Cancer (HCT-116) : 0.030 μM

- CNS Tumors (SF-539) : 0.010 μM

- Melanoma (UACC-62) : 0.010 μM

- Ovarian Cancer (OVCAR-3) : 0.22 μM

- Renal Cancer (SN12C) : 0.020 μM

- Prostate Cancer (DU-145) : 0.010 μM

- Breast Cancer (MCF-7) : 0.013 μM .

These results indicate that the compound has a broad spectrum of activity against various types of cancer.

Case Studies

A notable study investigated the binding modes and inhibitory effects of this compound on Top1 and TDP1 enzymes using molecular modeling techniques. The findings suggested that the compound could effectively bind to the active sites of these enzymes, leading to enhanced inhibitory activity compared to other compounds in its class .

In another case study focusing on structural modifications, it was found that bromination of this compound resulted in derivatives with improved potency against cancer cell lines, further highlighting the significance of chemical modifications in enhancing biological activity .

Eigenschaften

IUPAC Name |

5-methoxy-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMOOZGVHAPCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.